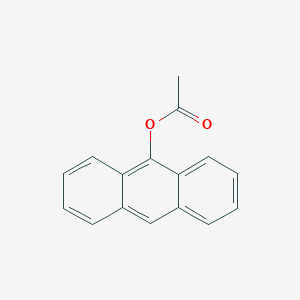

9-Anthryl acetate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1499-12-3 |

|---|---|

Molekularformel |

C16H12O2 |

Molekulargewicht |

236.26 g/mol |

IUPAC-Name |

anthracen-9-yl acetate |

InChI |

InChI=1S/C16H12O2/c1-11(17)18-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,1H3 |

InChI-Schlüssel |

JNPODXPXHNFGDL-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Kanonische SMILES |

CC(=O)OC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Andere CAS-Nummern |

1499-12-3 |

Herkunft des Produkts |

United States |

Indirect Synthesis Via Precursor Functionalization

Pathways Involving Oxime Intermediates and Acetate Formation

Modification of Anthracene Core Structures

The functionalization of a pre-existing anthracene scaffold is a primary approach for synthesizing derivatives like 9-anthryl acetate. This involves the introduction of various substituents onto the aromatic rings.

Introduction of Acetyloxy Groups onto Anthracene Scaffolds

The direct introduction of an acetyloxy group onto an anthracene scaffold to form 9-anthryl acetate can be achieved through several acetylation methods. One common method involves the reaction of 9-anthracenemethanol (B72535) with acetyl chloride in the presence of a base like pyridine (B92270). Another approach is the acetylation of 9-anthranol.

A related synthesis for a di-substituted anthracene acetate, (10-[(acetyloxy)methyl]-9-anthryl)methyl acetate, starts with 9,10-anthracenedimethanol. This precursor is then acetylated using methods such as acetyl chloride with pyridine or acetic anhydride with a catalytic amount of sulfuric acid. The choice of method can influence the yield and reaction conditions. For instance, the acetyl chloride/pyridine method in dichloromethane (B109758) proceeds at 0°C with yields of 92–95%, while the acetic anhydride/sulfuric acid method in toluene (B28343) requires reflux temperatures and yields 88–90%.

The polynuclear aromatic amine, 2-aminoanthracene, can be acetylated with high efficiency by arylamine N-acetyltransferase in the presence of acetyl-CoA. nih.gov While not producing 9-anthryl acetate directly, this enzymatic method highlights the diverse approaches to introducing acetyl functionalities to the anthracene core.

Metal-Catalyzed Functionalization and Cross-Coupling Reactions

Transition metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective methods for creating carbon-carbon and carbon-heteroatom bonds, which are crucial for functionalizing the anthracene core. nih.govfrontiersin.org

Palladium catalysts are particularly versatile in the synthesis of anthracene derivatives. nih.gov They are instrumental in cross-coupling reactions that allow for the introduction of a wide array of functional groups. frontiersin.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are highly effective for forming biaryl bonds, a key step in constructing more complex anthracene systems. nih.govresearchgate.net

Recent advancements include palladium-catalyzed C-H activation/biscyclization reactions of propargylic carbonates with terminal alkynes to construct tetracyclic benz[a]anthracene frameworks with high regioselectivity. acs.orgnih.gov Another innovative approach involves the palladium(II)-catalyzed tandem transformation of diphenyl carboxylic acids with acrylates to generate substituted anthracene derivatives. beilstein-journals.org Furthermore, palladium-catalyzed intramolecular double-cyclization of (Z,Z)-p-styrylstilbene derivatives has been successfully employed in the synthesis of dibenz[a,h]anthracenes. oup.com

A one-pot synthesis of substituted anthracenes from o-tolualdehydes and aryl iodides has been developed using a palladium-catalyzed C–H arylation with a silver oxidant. beilstein-journals.org The efficiency of these palladium-catalyzed reactions is often enhanced by the choice of ligands, such as phosphines and N-heterocyclic carbenes (NHCs), which modulate the catalyst's reactivity and selectivity. nih.gov

The Suzuki-Miyaura cross-coupling reaction, which is predominantly catalyzed by palladium complexes, is a powerful method for extending the π-conjugation of anthracene systems. nih.govresearchgate.net This reaction is exceptionally versatile for forming biaryl bonds, which is a fundamental step in assembling the anthracene framework. nih.govresearchgate.net For instance, (E)-3-[10-{9-bromoanthryl}]acrylates can undergo Suzuki reactions with various arylboronic acids to produce π-extended (E)-3-[10-{9-arylanthryl}]acrylates. researchgate.net This methodology has been used to construct bianthracenes from 9-anthracenyl (pinacol) boronate ester and iodoanthracene partners. uea.ac.uk The design and synthesis of unique, extended aromatic structures, termed "staggarenes," also rely on the Suzuki coupling reaction to iteratively assemble anthracene units. uea.ac.ukuea.ac.uk

Table 1: Examples of Palladium-Catalyzed Reactions in Anthracene Synthesis

| Reaction Type | Reactants | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Tandem C-H Activation/Biscyclization | Propargylic carbonates, terminal alkynes | Palladium catalyst | Tetracyclic benz[a]anthracene framework | acs.orgnih.gov |

| Tandem Transformation | Diphenyl carboxylic acids, acrylates | Palladium(II) catalyst | Substituted anthracene derivatives | beilstein-journals.org |

| Intramolecular Double-Cyclization | (Z,Z)-p-styrylstilbene derivatives | Palladium catalyst | Dibenz[a,h]anthracenes | oup.com |

| C-H Arylation | o-tolualdehydes, aryl iodides | Palladium catalyst, silver oxidant | Substituted anthracenes | beilstein-journals.org |

| Suzuki Coupling | (E)-3-[10-{9-bromoanthryl}]acrylates, arylboronic acids | Palladium catalyst | (E)-3-[10-{9-arylanthryl}]acrylates | researchgate.net |

| Suzuki Coupling | 9-anthracenyl (pinacol) boronate ester, iodoanthracene | Palladium catalyst | Bianthracenes | uea.ac.uk |

Palladium-Catalyzed Approaches for Anthracene Derivatives

Friedel-Crafts Alkylation and Acylation Strategies

Friedel-Crafts reactions are a classic method for introducing alkyl and acyl groups onto aromatic rings, including anthracene. numberanalytics.com The acylation of anthracene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can lead to the formation of acetylanthracenes. researchgate.netchemcess.com

The position of acylation on the anthracene ring is highly dependent on the reaction conditions. chemcess.com Under mild conditions in nonpolar solvents like benzene (B151609) or ethylene (B1197577) chloride, acylation occurs preferentially at the 9-position to yield 9-acetylanthracene. researchgate.netchemcess.comrsc.org However, at higher temperatures or in more polar solvents such as chloroform (B151607) or nitrobenzene, the reaction can yield a mixture of 1- and 2-acetylanthracene, often at the expense of the 9-isomer. researchgate.netrsc.orgresearchgate.net This is due to the isomerization of the initially formed 9-acylanthracene. chemcess.com The use of ethylene chloride as a solvent has been reported to give a high yield of 1-acetylanthracene. scite.ai

Diacylation of anthracene can also occur, leading to a mixture of diacetylanthracenes, with the 1,5- and 1,8-isomers being common products. rsc.org Photo-induced Friedel-Crafts acylation of anthracene with aroyl chlorides has also been reported, yielding 2- and 9-aroylanthracenes. capes.gov.br

Intramolecular Cyclization Methods to Construct Anthracene Frameworks

The construction of the anthracene framework itself can be achieved through various intramolecular cyclization reactions. beilstein-journals.orgbeilstein-journals.org These methods often involve the formation of the central aromatic ring from a suitably substituted precursor.

Acid-catalyzed intramolecular Friedel-Crafts cyclization is a traditional and widely used method. beilstein-journals.orgbeilstein-journals.org For example, substituted benzoic acids can undergo intramolecular cyclization promoted by polyphosphoric acid (PPA) or sulfuric acid to form anthraquinone (B42736) derivatives, which can then be further modified. beilstein-journals.org A modified intramolecular Friedel-Crafts-type cyclization of O-protected ortho-acetal diarylmethanols can be achieved using a diluted aqueous methanolic solution of HCl at room temperature. beilstein-journals.org

Metal-catalyzed intramolecular cyclizations have also been developed. Gold-catalyzed cyclization of o-alkynyldiarylmethanes provides a concise route to substituted anthracenes, tolerating various functional groups. beilstein-journals.org Palladium-catalyzed intramolecular double-cyclization of p-styrylstilbene derivatives is another effective method for synthesizing dibenzo[a,h]anthracenes. beilstein-journals.org

Preparation of Stereoisomeric Forms and Enantiomeric Resolution

The synthesis of specific stereoisomeric forms of 9-anthryl acetate and related chiral anthracene esters hinges on two primary approaches: direct stereoselective synthesis, which aims to create a single desired stereoisomer, and the resolution of a racemic mixture of the precursor alcohol, 9-anthryl carbinol. These strategies are crucial for applications where specific chirality is required, such as in chiral recognition and asymmetric catalysis.

Stereoselective synthesis provides a direct route to enantiomerically enriched anthracene derivatives by employing chiral catalysts, auxiliaries, or reaction conditions that favor the formation of one diastereomer or enantiomer over others.

One effective strategy involves diastereoselective reactions on substituted anthracene cores. For instance, the bromination of 10-halogenated 3-(9'-anthryl)-isoxazole esters has been shown to proceed with diastereoselectivity. mdpi.com The steric and electronic environment imposed by the isoxazole (B147169) substituent guides the incoming bromine atoms, resulting in the formation of a major diastereomer. mdpi.com This approach creates specific stereocenters on the anthracene ring system which can be carried through subsequent synthetic steps.

Another powerful method is the use of asymmetric Diels-Alder reactions, where a chiral anthracene derivative acts as the diene. Chiral 9-anthrylethanol derivatives can undergo [4+2] cycloadditions with dienophiles like N-substituted maleimides. researchgate.net The existing stereocenter on the ethanol (B145695) substituent directs the approach of the dienophile, leading to a high degree of facial selectivity and producing a specific diastereomer of the resulting cycloadduct. researchgate.net The use of chiral catalysts can further enhance the stereoselectivity of such transformations. frontiersin.org

Furthermore, chiral auxiliaries derived from natural sources, such as proline, can be employed to facilitate the chemical resolution and synthesis of chiral anthracene-based compounds. sioc-journal.cn These auxiliaries are temporarily incorporated into the molecule to direct a stereoselective transformation before being cleaved, leaving behind the desired enantiomerically enriched product. The development of novel chiral derivatizing agents, such as methyl itaconate-anthracene adducts, also represents a viable pathway. These adducts are prepared through a series of established reactions and can be used to introduce chirality that dictates the stereochemical outcome of subsequent modifications. researchgate.net

When a stereoselective synthesis is not feasible, the resolution of a racemic mixture of a chiral precursor, typically a 9-anthryl carbinol, is the most common approach. The separated enantiomers of the carbinol can then be esterified to yield the enantiopure 9-anthryl acetate or related esters.

A primary method for resolution is chromatography . This can be performed in two ways:

Direct Resolution : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can directly separate the enantiomers of a racemic carbinol. researchgate.netacs.org This method relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the column.

Indirect Resolution : This involves converting the racemic carbinol into a mixture of diastereomers by reacting it with a single enantiomer of a chiral derivatizing agent. For example, the enantiomers of 9-anthryl-tert-butylcarbinol have been separated by forming carbamate (B1207046) derivatives, which are diastereomeric and can be separated using standard chromatography techniques like column chromatography. researchgate.netacs.org After separation, the chiral auxiliary (the carbamate-forming group) is chemically removed to yield the individual, optically pure carbinol enantiomers. researchgate.net

Another key technique involves the use of chiral solvating agents (CSAs) , which are themselves enantiomerically pure. A prominent example is (S)-(+)- or (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), also known as Pirkle's alcohol. researchgate.nettcichemicals.commissouri.edu While TFAE is widely used to resolve other compounds, it must first be resolved itself. missouri.edu This is often achieved through crystallization of diastereomeric salts formed with a chiral base or through chromatographic methods. Once obtained in enantiopure form, these agents form short-lived diastereomeric complexes with the enantiomers of a racemic analyte in solution. missouri.edujocpr.com This interaction can be exploited for preparative separation or, more commonly, for the analytical determination of enantiomeric purity using Nuclear Magnetic Resonance (NMR) spectroscopy. missouri.edubates.edu

The following table summarizes the primary resolution strategies for chiral 9-anthryl carbinols:

| Resolution Method | Description | Example Application |

| Direct Chiral Chromatography | Separation of enantiomers on a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). | Direct resolution of arylalkylcarbinols. acs.org |

| Indirect Chromatography | Conversion of the racemic carbinol into a mixture of separable diastereomers (e.g., carbamates), followed by chromatographic separation and removal of the chiral auxiliary. | Separation of 9-anthryl-tert-butylcarbinol enantiomers via their carbamate derivatives. researchgate.net |

| Use of Chiral Solvating Agents | Formation of transient diastereomeric complexes with an enantiopure chiral solvating agent (CSA) to enable separation or analysis. | Resolution of 2,2,2-trifluoro-1-(9-anthryl)ethanol (B3022025) (TFAE) itself, which is then used as a CSA. missouri.edu |

Ester Cleavage Mechanisms

The hydrolysis of 9-anthryl acetate, the cleavage of its ester bond to yield 9-anthrol and acetic acid, can be catalyzed by either acid or base. The specific mechanism is dictated by the reaction conditions and the structure of the ester.

Acid-Catalyzed Ester Hydrolysis Mechanisms

Acid-catalyzed ester hydrolysis is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.org The mechanism can proceed through several pathways, primarily distinguished by the point of bond cleavage: acyl-oxygen or alkyl-oxygen fission. slideshare.netscribd.com For 9-anthryl acetate, the large, conjugated anthryl group plays a significant role in determining the likely pathway.

The bimolecular acid-catalyzed acyl-oxygen cleavage (AAC2) mechanism is the most common pathway for the hydrolysis of esters derived from primary and secondary alcohols. ucoz.com For many aryl acetates, this is the predominant mechanism in dilute acidic solutions. ucoz.comcdnsciencepub.com The reaction proceeds through several steps:

Protonation: The carbonyl oxygen of the ester is reversibly protonated by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon. youtube.comsemanticscholar.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comsemanticscholar.org

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original alcohol moiety.

Elimination: The alcohol (9-anthrol) is eliminated as a leaving group, and the carbonyl group is reformed.

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated, regenerating the acid catalyst. youtube.com

This entire process is reversible, and the reverse reaction is known as Fischer esterification. youtube.com

AAL1 Mechanism: The unimolecular acid-catalyzed alkyl-oxygen cleavage (AAL1) mechanism becomes significant when the alkyl group of the ester can form a stable carbocation. ucoz.comspcmc.ac.in This pathway is common for esters of tertiary alcohols and for those with resonance-stabilized groups like benzyl. ucoz.comchemistrysteps.com Given that the 9-anthryl group can effectively delocalize a positive charge across its extensive π-system, the AAL1 mechanism is a plausible route for the hydrolysis of 9-anthryl acetate, especially under strongly acidic conditions where carbocation formation is favored. ucoz.com Studies on the hydrolysis of the analogous 9-anthryl methyl ether show that protonation can occur at the C-10 position of the anthracene ring, which supports the potential for forming a stabilized cationic intermediate. researchgate.net The AAL1 mechanism involves the initial protonation of the ester, followed by the unimolecular departure of the alcohol portion as a carbocation, which then reacts with water. spcmc.ac.inchemistrysteps.com

AAL2 Mechanism: The bimolecular acid-catalyzed alkyl-oxygen cleavage (AAL2) mechanism, which would involve an SN2 attack by water on the alkyl group, has not been experimentally observed in ester hydrolysis. ucoz.com

An acylium ion is a cation with the formula R-C≡O⁺. wikipedia.org Traditionally, its formation has been associated with the rare unimolecular acyl-oxygen cleavage (AAC1) mechanism, which can occur for esters with highly sterically hindered acyl groups. spcmc.ac.in However, recent density functional theory (DFT) calculations have proposed a more central role for the acylium ion. According to these studies, the acylium ion is a key high-energy, yet crucial, intermediate in all acid-catalyzed esterification and hydrolysis reactions. nih.gov In this revised model, the reaction proceeds via two main steps:

Protonation of the ester's alkyl-oxygen atom.

Cleavage of the alkyl-oxygen bond to generate a highly active acylium ion. This is considered the rate-controlling step. nih.gov

The resulting acylium ion then reacts rapidly with water to form the carboxylic acid. nih.gov

Base-Catalyzed Ester Hydrolysis Mechanisms (Saponification)

The hydrolysis of esters under basic conditions is known as saponification. geeksforgeeks.org Unlike its acid-catalyzed counterpart, this reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the strong base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com

For nearly all esters, including aryl acetates, base-catalyzed hydrolysis proceeds via the bimolecular base-catalyzed acyl-oxygen cleavage (BAC2) mechanism. ucoz.comnih.gov This is the most common pathway for saponification. The steps are as follows:

Nucleophilic Attack: The hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the π bond and forms a tetrahedral intermediate. semanticscholar.orggeeksforgeeks.org

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and eliminating the alkoxide (in this case, 9-anthroxide) as the leaving group. semanticscholar.org

The BAC2 mechanism is well-supported by experimental evidence, including isotopic labeling studies which show that the oxygen from the hydroxide nucleophile ends up in the carboxylate salt, confirming that the acyl-oxygen bond is the one that breaks. chemistrysteps.com

Mechanistic Pathway Comparison

| Mechanism | Catalyst | Cleavage Type | Molecularity | Key Intermediate | Reversibility | Notes for 9-Anthryl Acetate |

|---|---|---|---|---|---|---|

| AAC2 | Acid (H⁺) | Acyl-Oxygen | Bimolecular | Tetrahedral Intermediate | Reversible | A common pathway, especially in dilute acid. ucoz.com |

| AAL1 | Acid (H⁺) | Alkyl-Oxygen | Unimolecular | Carbocation (Anthryl⁺) | Reversible | Plausible due to the stability of the anthryl cation, especially in concentrated acid. ucoz.comresearchgate.net |

| BAC2 | Base (OH⁻) | Acyl-Oxygen | Bimolecular | Tetrahedral Intermediate | Irreversible | The expected and most common mechanism under basic conditions. ucoz.comchemistrysteps.com |

Alkyl-Oxygen Cleavage Mechanisms (e.g., BAL1, BAL2)

The hydrolysis of esters typically proceeds through acyl-oxygen cleavage. However, under certain conditions, alkyl-oxygen cleavage can occur. These mechanisms are designated as AAL1, AAL2 for acid-catalyzed reactions and BAL1, BAL2 for base-catalyzed reactions, where "A" stands for acid, "B" for base, "AL" for alkyl-oxygen cleavage, and the number indicates the molecularity of the reaction (unimolecular or bimolecular). chemistnotes.com

BAL1 (Base-catalyzed, Alkyl-oxygen cleavage, Unimolecular): This mechanism involves a unimolecular reaction where the alkyl-oxygen bond breaks. It proceeds via an SN1-type mechanism. chemistnotes.com

BAL2 (Base-catalyzed, Alkyl-oxygen cleavage, Bimolecular): This is a bimolecular mechanism involving the cleavage of the alkyl-oxygen bond. In this pathway, a nucleophilic attack occurs on the ester itself under basic or neutral conditions, following an SN2-type mechanism. chemistnotes.com

While the common route for ester hydrolysis is acyl-oxygen cleavage, the potential for alkyl-oxygen cleavage exists, particularly if the alkyl group can form a stable carbocation (favoring a unimolecular pathway) or is susceptible to nucleophilic attack (favoring a bimolecular pathway). The bulky 9-anthryl group can influence which of these pathways, if any, is favored in the hydrolysis of 9-anthryl acetate.

Factors Influencing Cleavage Pathways (e.g., Steric and Electronic Effects of the 9-Anthryl Moiety)

The cleavage pathway of an ester is significantly influenced by both steric and electronic factors of its constituent parts. numberanalytics.com In the case of 9-anthryl acetate, the 9-anthryl moiety plays a crucial role.

Steric Effects: The 9-anthryl group is sterically bulky. researchgate.net This bulkiness can hinder the approach of a nucleophile to the carbonyl carbon, which is necessary for the common acyl-oxygen cleavage mechanism. numberanalytics.com This steric hindrance might make alternative pathways, such as alkyl-oxygen cleavage, more competitive, although the approach to the alkyl carbon attached to the oxygen would also be sterically demanding. The significant steric hindrance provided by the three 9-anthryl groups in a molecule like tri(9-anthryl)methyl radical contributes to its remarkable stability by preventing dimerization. researchgate.net

Electronic Effects: The electronic nature of the substituent groups can greatly influence the reactivity of an ester. numberanalytics.com The anthracene ring system is an electron-rich aromatic structure. researchgate.net This electron-donating nature can affect the electrophilicity of the carbonyl carbon. Furthermore, the electronic coupling between the 9-anthryl group and other parts of a molecule can be weak due to steric hindrance that forces a non-planar arrangement. acs.org For instance, in a molecule containing a 9-anthryl group linked to a terpyridine core, there is weak electronic coupling due to significant steric hindrance that inhibits rotation around the connecting C-C bond. acs.org This interplay of steric and electronic effects dictates the preferred reaction pathway. For example, in the Diels-Alder reactions of 1- and 2-substituted anthracenes, electronic effects are dominant for 2-substituted anthracenes, while steric factors are more influential for 1-substituted ones. niscpr.res.in

Cycloaddition Reactions

Diels-Alder Reactivity of the Anthracene Core

The anthracene core is a well-known diene in Diels-Alder reactions, which are [4+2] cycloadditions. researchgate.netwikipedia.org These reactions typically occur at the 9- and 10-positions of the anthracene ring because this central ring is more reactive than the outer rings. researchgate.netwikipedia.org The reactivity of anthracene derivatives in Diels-Alder reactions is influenced by the substituents on the anthracene ring. researchgate.netjocpr.com

Regioselectivity and Stereoselectivity in [4+2] Cycloadditions

When 9-substituted anthracenes react with unsymmetrical dienophiles, two regioisomers, ortho and meta, can be formed. niscpr.res.in In many reported cases, the ortho isomer is the major product. niscpr.res.inorientjchem.org This regioselectivity is often attributed to kinetic control. niscpr.res.in For example, the reaction of 9-anthraldehyde with various dienophiles predominantly yields the ortho product. orientjchem.orgorientjchem.org The stereoselectivity of the Diels-Alder reaction is also influenced by the substituents. For instance, in reactions of substituted anthracenes with maleic anhydride, electron-donating groups on the anthracene ring tend to favor the formation of the syn (or endo) adduct, whereas electron-withdrawing groups favor the anti (or exo) adduct. niscpr.res.in

Influence of the Acetate Substituent on Diels-Alder Reactivity

The acetate group at the 9-position of 9-anthryl acetate influences its reactivity in Diels-Alder reactions. The condensation of 9-acetoxy-anthracene with ethylene has been reported to give satisfactory yields at high temperatures. orientjchem.org The electronic nature of the substituent at the 9-position plays a significant role. The reactivity of the anthracene diene can be enhanced by the presence of electron-donating groups and diminished by electron-withdrawing groups. niscpr.res.in The acetate group's electronic influence, being moderately deactivating, will affect the rate and potentially the selectivity of the cycloaddition. In a study of Diels-Alder reactions of various 9-substituted anthracenes, 9-anthryl acetate was one of the compounds investigated. acs.orgmjcce.org.mk The presence of the acetate group, compared to other substituents like methoxy (B1213986), will modulate the electron density of the anthracene core and thereby its reactivity as a diene.

Photodimerization Processes ([4+4] Photocycloaddition)

Anthracene and its derivatives are known to undergo [4+4] photocycloaddition reactions upon irradiation with UV light (typically >300 nm), leading to the formation of a dimer. researchgate.net This process is often reversible, with the dimer reverting to the monomers upon heating or irradiation at a shorter wavelength (<300 nm). researchgate.net This reversible photodimerization has been explored for applications in creating functional materials like hydrogels and shape-memory polymers. researchgate.net

For 9-substituted anthracenes, the photodimerization can lead to head-to-head and head-to-tail dimers. scispace.com Typically, the head-to-tail dimer is the favored product due to steric hindrance from the substituents at the 9-position. scispace.com However, factors such as dipole-dipole interactions or hydrogen bonding can allow for the formation of the head-to-head dimer to become competitive. scispace.com For the reaction to occur in the solid state, the anthracene molecules in the crystal must be aligned within a certain distance (around 4.2 Å). taylorandfrancis.com The chemical structure of the substituent at the 9-position significantly affects the crystal packing and, consequently, the photoreactivity. taylorandfrancis.com For example, irradiating (9-anthryl)methyl acetate in dichloromethane resulted in a mixture of head-to-head and head-to-tail photodimers. scispace.com The photodimerization can also be influenced by the solvent and the presence of other molecules. scispace.comrsc.org

Mechanism of Intermolecular Photodimerization

Figure 1: Simplified Reaction Mechanism of Anthracene Photocycloaddition| Step | Description |

|---|---|

| 1. Photoexcitation | An anthracene molecule (A) absorbs a photon (hν) to form an excited singlet state (A*). |

| 2. Excimer Formation | The excited molecule (A) associates with a ground-state molecule (A) to form an excimer (A...A). |

| 3. Dimerization | The excimer undergoes a cycloaddition reaction to form the photodimer (A2). |

| 4. Photodissociation | The photodimer (A2) can absorb a photon of a different wavelength (hν') to revert to two ground-state molecules (2A). |

This table describes the fundamental steps involved in the intermolecular photodimerization of anthracene.

Control of Dimerization through Substituent Effects and Reaction Conditions

The efficiency and regioselectivity of the intermolecular photodimerization of anthracene derivatives, including 9-anthryl acetate, can be significantly influenced by both the nature of the substituents on the anthracene ring and the reaction conditions.

Substituent Effects:

The electronic and steric properties of substituents at the 9-position play a crucial role in directing the outcome of the photodimerization. For 9-substituted anthracenes, the photodimerization in solution typically yields the head-to-tail photodimer. researchgate.net This preference is attributed to a combination of steric hindrance and electrostatic interactions between the substituents in the transition state leading to the dimer. researchgate.net However, this trend can be altered by non-bonding attractive interactions between the substituents. researchgate.net

In a study investigating the photodimerization of various N,N'-dianthracen-n-ylurea (nDAU) derivatives, it was found that the substitution site on the anthracene ring (1-, 2-, or 9-position) had a profound effect on the photoreactivity. scispace.comrsc.org Notably, only the 9-substituted derivative (9DAU) underwent intermolecular photodimerization, highlighting the critical influence of substituent placement. scispace.comrsc.org The differences in photoreactivity among the nDAU isomers were attributed to variations in the overlap of the intermolecularly associated anthracene rings, which are brought together by hydrogen bonding between the urea (B33335) moieties. scispace.comrsc.org

Reaction Conditions:

The reaction conditions, such as solvent polarity and the presence of additives, can also be used to control the photodimerization process. For instance, the dimerization quantum yield of 9DAU was observed to decrease upon the addition of tetrabutylammonium (B224687) acetate (TBAAc). scispace.comrsc.org This indicates that the association of the anthracene moieties, and thus the efficiency of the dimerization, can be modulated by external factors that interfere with the intermolecular interactions.

Furthermore, the formation of excimers, the precursors to photodimers, is concentration-dependent. In a study of nDAU derivatives, concentration-dependent fluorescence spectra and multiple fluorescence lifetime components were observed even at very low concentrations (10⁻⁶ M), suggesting strong intermolecular interactions facilitated by the urea group. scispace.comrsc.org

Oxidation and Reduction Reactions

Radical Oxidation Pathways of 9-Substituted Anthracenes

The oxidation of 9-substituted anthracenes can proceed through various pathways, often involving radical intermediates. High-temperature oxidation reactions of anthracene with molecular oxygen (O₂) and hydroxyl radicals (OH) have been shown to involve the formation of an anthracenyl radical intermediate, which competes with the direct oxidation of the anthracene core. pnas.org This radical formation through hydrogen atom abstraction is a key step in combustion processes. pnas.org

Studies on various 9-alkylanthracenes have demonstrated that oxidation can lead to a mixture of products, including 9-(hydroxymethyl)anthracene, 10-methyl-10-hydroxy-9-anthrone, and anthraquinone. nih.gov The formation of these products is consistent with mechanisms involving radical cation intermediates. nih.gov

Metal-Mediated Oxidation Mechanisms (e.g., Ceric Ammonium (B1175870) Nitrate (B79036), Manganese(III) Acetate)

Metal salts are effective reagents for the oxidation of 9-substituted anthracenes, proceeding through radical-mediated pathways.

Ceric Ammonium Nitrate (CAN):

Ceric ammonium nitrate (CAN) is a powerful one-electron oxidant that reacts with anthracenes to primarily form anthraquinone derivatives and bianthrone. scispace.commjcce.org.mkresearchgate.net The reaction mechanism involves an initial electron transfer from the anthracene to the cerium(IV) center, generating an anthracene radical cation. researchgate.net This radical cation can then undergo further reactions, such as nucleophilic attack by water or other species present in the reaction mixture, ultimately leading to the oxidized products. In the presence of dimethyl malonate, CAN-mediated oxidation of anthracene and its 9-substituted derivatives leads to substitution products in addition to quinones. scispace.commjcce.org.mkresearchgate.net

Manganese(III) Acetate (Mn(OAc)₃):

Manganese(III) acetate is another one-electron oxidant that promotes radical reactions. arkat-usa.org Unlike CAN, the oxidation of anthracene and its 9-substituted derivatives with Mn(OAc)₃ in the presence of dimethyl malonate yields substituted 9,10-dihydroanthracene (B76342) and 9,10-substituted anthracene derivatives in higher yields than quinones. scispace.commjcce.org.mkresearchgate.net The proposed mechanism involves the formation of a radical from the reaction of Mn(OAc)₃ with the substrate, which then undergoes addition and subsequent oxidation steps. researchgate.net The structure of the products obtained suggests a different reaction pathway compared to CAN, highlighting the influence of the metal oxidant on the reaction outcome. scispace.commjcce.org.mk

A comparative study of the oxidation of anthracene, 9-methylanthracene (B110197), and 9-phenylanthracene (B14458) with CAN and Mn(OAc)₃ in the presence of dimethyl malonate is summarized in the table below.

Table 1: Products of Metal-Mediated Oxidation of Anthracenes| Starting Material | Oxidant | Major Products |

|---|---|---|

| Anthracene | CAN | Anthraquinone derivatives, Bianthrone |

| Anthracene | Mn(OAc)₃ | Substituted 9,10-dihydroanthracene, 9,10-substituted anthracene |

| 9-Methylanthracene | CAN | Anthraquinone derivatives, Bianthrone |

| 9-Methylanthracene | Mn(OAc)₃ | Dimethylmalonyl addition products, Quinones |

| 9-Phenylanthracene | CAN | Anthraquinone derivatives, Bianthrone |

| 9-Phenylanthracene | Mn(OAc)₃ | Dimethylmalonyl addition products, Quinones |

This table summarizes the different major products obtained from the oxidation of anthracene and its derivatives with Ceric Ammonium Nitrate (CAN) and Manganese(III) Acetate (Mn(OAc)₃) in the presence of dimethyl malonate. scispace.commjcce.org.mkresearchgate.net

Electrochemical Reactivity and Redox Processes

The electrochemical behavior of 9-anthryl acetate and other anthracene derivatives has been studied using techniques such as cyclic voltammetry (CV). cdnsciencepub.com These studies provide insights into the energetics of electron transfer and the stability of the resulting radical cations. The oxidation of anthracenes is a one-electron process, and the reversibility of the CV wave depends on the stability of the anthracene radical cation. cdnsciencepub.com For many anthracene derivatives, the radical cation is more persistent in the presence of an acid like trifluoroacetic acid. cdnsciencepub.com

A linear free energy relationship exists between the standard oxidation potentials (E°) of anthracenes, determined from their reversible cyclic voltammograms, and their gas-phase ionization energies. cdnsciencepub.com This correlation underscores the fundamental relationship between the electrochemical and photoionization processes, both of which involve the removal of an electron from the anthracene π-system.

Electrophilic and Nucleophilic Substitutions on the Anthracene Ring

The anthracene ring system can undergo both electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution:

Anthracene is susceptible to electrophilic attack, with reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation occurring preferentially at the 9- and 10-positions. numberanalytics.com This regioselectivity is due to the formation of a more stable carbocation intermediate when the electrophile attacks at these central positions. For instance, the nitration of anthracene with a mixture of nitric and sulfuric acids yields 9-nitroanthracene. numberanalytics.com The presence of the acetyloxy group in 9-anthryl acetate is expected to direct incoming electrophiles to less hindered positions on the anthracene ring.

Nucleophilic Substitution:

While less common for electron-rich aromatic systems, nucleophilic aromatic substitution (SNAr) can occur on the anthracene ring, particularly when it is rendered electron-deficient by the presence of strong electron-withdrawing groups. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com In the context of 9-anthryl acetate, the anthracene moiety can undergo nucleophilic substitution, allowing for the introduction of various other functional groups.

Effects of the Acetate Group on Ring Activation/Deactivation

The central ring of anthracene is generally more reactive than the two outer rings. scispace.com The substitution at the 9-position is critical in modulating this reactivity. The acetate group (-OAc) is considered an acid-sensitive functionality. nih.gov

In the context of Diels-Alder reactions, which involve a conjugated diene reacting with a dienophile, the substituent at the 9-position of anthracene plays a crucial role. wikipedia.org Studies comparing the reactivity of 9-substituted anthracenes have shown that electron-donating groups tend to increase the rate of reaction, while electron-withdrawing groups decrease it. For instance, 9-methoxyanthracene (B3050148), which has an electron-donating methoxy group, is more reactive in Diels-Alder reactions than 9-anthryl acetate. acs.orgmjcce.org.mk This suggests that the acetate group, while still possessing oxygen lone pairs, is less activating than a methoxy group. Its carbonyl function imparts a degree of electron-withdrawing character through resonance, thus deactivating the anthracene system towards electrophilic attack compared to stronger electron-donating groups.

The reactivity of 9-anthryl acetate in Diels-Alder reactions has been studied with various dienophiles, such as maleic anhydride. acs.org The reaction leads to the formation of a characteristic adduct, demonstrating that despite any deactivating influence, the anthracene core of 9-anthryl acetate remains a viable diene for cycloaddition reactions. acs.orgwikipedia.org The relative reactivity places it between the more activated 9-methoxyanthracene and less activated anthracenes with strongly electron-withdrawing substituents.

In radical oxidation reactions using reagents like manganese(III) acetate, the central ring of anthracene derivatives is the primary site of attack. scispace.commjcce.org.mk The reaction of anthracene itself with Mn(OAc)₃ and dimethyl malonate yields substituted 9,10-dihydroanthracene derivatives. mjcce.org.mk The presence of a substituent at the 9-position, such as an acetate group, directs the regiochemistry of these additions.

Synthetic Utility in Further Functionalization

9-Anthryl acetate serves as a precursor for the synthesis of more complex, functionalized anthracene derivatives. Its utility is demonstrated in several types of chemical transformations.

One of the primary uses of 9-anthryl acetate is as a diene in Diels-Alder cycloadditions . The reaction with dienophiles like maleic anhydride or p-benzoquinone provides a direct route to triptycene-like structures. acs.orgfishersci.se These adducts are valuable scaffolds in supramolecular chemistry and materials science. For example, Lewis acid-promoted Diels-Alder reactions of 9-acyloxyanthracenes, including 9-anthryl acetate, have been utilized to synthesize bridgehead-functionalized triptycene (B166850) quinones. acs.org

The acetate group itself can be a site for chemical modification. While direct saponification to the corresponding 9-anthrol is possible, this product is often unstable. However, the acetate can act as a protecting group or be involved in more complex transformations. google.com

Furthermore, derivatives of 9-anthryl acetate are employed in various synthetic strategies. For instance, the electroreduction of ethyl α-bromo-9-anthryl acetate has been explored to generate different functionalized products. acs.org The 9-anthryl moiety, often introduced via precursors related to 9-anthryl acetate, is valuable in asymmetric synthesis, where it can act as a chiral auxiliary, influencing the stereochemical outcome of reactions. rsc.org

The following table summarizes the reactivity of 9-anthryl acetate and its analogues in Diels-Alder reactions with maleic anhydride:

Table 1: Reactivity of 9-Substituted Anthracenes in Diels-Alder Reactions| Diene | Substituent at Position 9 | Relative Reactivity |

|---|---|---|

| 9-Methoxyanthracene | -OCH₃ (Electron-donating) | High |

| 9-Anthryl acetate | -OCOCH₃ (Weakly deactivating) | Moderate |

| 9-Methylanthracene | -CH₃ (Electron-donating) | High |

| 9,10-Dimethylanthracene | -CH₃ (at 9 and 10) | Very High |

| 9,10-Dimethoxyanthracene | -OCH₃ (at 9 and 10) | Very High |

Photophysical Phenomena of 9 Anthryl Acetate and Anthracene Chromophores

Light Absorption Characteristics

The electronic absorption spectra of anthracene (B1667546) and its derivatives, including 9-anthryl acetate (B1210297), are characterized by distinct bands in the ultraviolet-visible (UV-Vis) region. These absorptions arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. Specifically, in aromatic hydrocarbons like anthracene, the most significant transitions are π → π* transitions, where an electron from a π bonding orbital is excited to a π* antibonding orbital.

The anthracene chromophore, a system of three fused benzene (B151609) rings, possesses a large, delocalized π-electron system. bch.ro This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths compared to simpler aromatic systems like benzene or naphthalene (B1677914). libretexts.orgmdpi.com

The UV-Vis spectrum of anthracene typically displays several absorption bands. The most prominent of these are:

A high-intensity band (log ε > 5) located in the deep ultraviolet region (around 250 nm), often referred to as the β-band. bch.ro

A moderately intense band (log ε ≈ 4) with a well-defined vibrational fine structure in the near-ultraviolet region (approximately 300-380 nm). bch.roresearchgate.net This band, often labeled as the p-band or ¹Lₐ band, is responsible for the characteristic absorption profile of anthracene derivatives. bch.roosti.gov

These absorption bands are not single peaks but rather a series of vibronic peaks. This fine structure is a result of electronic transitions being coupled with various vibrational modes of the molecule. researchgate.net The origins of these bands are attributed to electronic transitions between different molecular orbitals. For instance, theoretical calculations have shown that the intense β-band in anthracene is formed by a combination of transitions, primarily the HOMO–1 to LUMO and HOMO to LUMO+1 transitions. nih.gov The weaker ¹Lₐ band is also a result of π-π* transitions within the conjugated system. mdpi.com The presence of the anthracene core in a molecule typically results in absorbance within the 250–400 nm range.

The attachment of substituent groups to the anthracene core can significantly alter its light absorption characteristics, including the position of the absorption maxima (λmax) and their intensities (molar absorptivity, ε). These changes are primarily due to the electronic effects of the substituent on the π-system of the anthracene ring.

Substituents can cause two main types of shifts in absorption spectra:

Bathochromic shift (red shift): A shift to longer wavelengths.

Hypsochromic shift (blue shift): A shift to shorter wavelengths.

Similarly, changes in absorption intensity are described as:

Hyperchromic effect: An increase in molar absorptivity.

Hypochromic effect: A decrease in molar absorptivity.

Generally, extending the conjugation of the π-electron system results in bathochromic and hyperchromic shifts. libretexts.org For example, as the number of fused aromatic rings increases from naphthalene to anthracene, and then to tetracene, the absorption bands shift to longer wavelengths. libretexts.orgmdpi.com

The introduction of a substituent, such as the acetate group (-OCOCH₃) at the 9-position of the anthracene ring to form 9-anthryl acetate, modifies the electronic distribution within the chromophore. While the acetate group itself is not a strong chromophore, its interaction with the anthracene π-system can lead to subtle shifts in the absorption spectrum compared to unsubstituted anthracene. The specific effect depends on the interplay of inductive and resonance effects of the substituent. For instance, studies on various anthracene derivatives show that the position and nature of the substituent can fine-tune the absorption properties. In some cases, the characteristic vibronic structure of the anthracene moiety is preserved, but the peaks may be slightly shifted and their relative intensities altered. rsc.org For example, the introduction of silyl (B83357) groups at the 9 and 10 positions of anthracene leads to a significant bathochromic shift and an increase in the molar extinction coefficient of the ¹Lₐ band.

Here is a table summarizing the absorption characteristics of Anthracene:

| Compound | Absorption Maxima (λmax) | Molar Absorptivity (ε) | Solvent |

| Anthracene | ~254 nm | ~240 | |

| ~200 nm | ~8,000 | ||

| ~180 nm | >65,000 | ||

| 372, 355, 338 nm |

This table presents generalized data for anthracene; specific values can vary with the solvent used. researchgate.netlibretexts.orgmsu.edu

UV-Vis Absorption Bands and Their Origins

Fluorescence Spectroscopy

Anthracene and its derivatives, including 9-anthryl acetate, are well-known for their strong fluorescence. After absorbing light and reaching an excited electronic state, these molecules can relax to the ground state by emitting a photon. This process of light emission is known as fluorescence.

The fluorescence emission spectrum is typically a mirror image of the absorption spectrum's ¹Lₐ band, also exhibiting a distinct vibronic structure. bch.ro This structured emission is a hallmark of rigid, planar aromatic molecules like anthracene. The emission spectrum is always shifted to longer wavelengths (lower energy) compared to the absorption spectrum, a phenomenon known as the Stokes shift.

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 1.0 indicates that every absorbed photon results in an emitted photon. Anthracene itself has a relatively high fluorescence quantum yield, which can be influenced by the presence of substituents.

For 9-anthryl acetate, the acetate group at the 9-position can influence the fluorescence properties. The electronic nature of the substituent and its position on the anthracene ring can affect the rates of both radiative (fluorescence) and non-radiative decay pathways, thereby altering the fluorescence quantum yield and lifetime. Studies on various 9-substituted anthracenes have shown that the quantum yield can be sensitive to the substituent's ability to participate in electronic delocalization or to introduce new non-radiative decay channels.

For example, research on different anthracene derivatives has shown that the quantum yield can be significantly affected by the substituent. While some derivatives maintain strong emission, others may exhibit quenched fluorescence due to factors like increased intersystem crossing to the triplet state or photo-induced electron transfer.

Solvatochromism refers to the change in the position, and sometimes the shape and intensity, of a molecule's UV-Vis absorption or fluorescence emission bands as the polarity of the solvent is changed. This phenomenon is particularly pronounced for molecules where the dipole moment in the excited state is different from that in the ground state.

For anthracene and its derivatives, the ground state is non-polar. However, upon excitation to the ¹Lₐ state, the molecule becomes more polar. osti.gov In a polar solvent, the solvent molecules will reorient around the excited state dipole, leading to a stabilization of the excited state. This stabilization lowers the energy of the excited state, resulting in a red shift (bathochromic shift) of the fluorescence emission to longer wavelengths as the solvent polarity increases.

This effect can be described by the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant and refractive index of the solvent, as well as the change in the molecule's dipole moment upon excitation. The sensitivity of the fluorescence spectrum of 9-anthryl acetate to the solvent environment makes it a useful probe for studying local polarity. The acetate group can further influence the interaction with solvent molecules, potentially enhancing the solvatochromic effect compared to unsubstituted anthracene.

At low concentrations, the fluorescence spectrum of 9-anthryl acetate is characteristic of the isolated monomeric species. However, as the concentration of the solution increases, intermolecular interactions become more significant. One of the most notable concentration-dependent phenomena for anthracene and its derivatives is excimer formation.

An excimer is an "excited state dimer" that is formed when an excited-state molecule interacts with a ground-state molecule of the same species. This association is only stable in the excited state; upon returning to the ground state, the two molecules repel each other and dissociate.

The formation of an excimer introduces a new, lower-energy excited state. Consequently, the fluorescence from the excimer is observed at a much longer wavelength than the monomer fluorescence and is typically broad and structureless. The process can be represented as:

A + hν → A* (Monomer excitation) A* + A ⇌ (A-A)* (Excimer formation) (A-A)* → 2A + hν' (Excimer fluorescence)

As the concentration of the solution increases, the intensity of the structured monomer fluorescence (typically in the 380-450 nm range for anthracene derivatives) decreases, while the intensity of the broad, structureless excimer fluorescence (often above 470 nm) increases. This phenomenon is a clear indicator of close proximity and interaction between fluorophores. The tendency of anthracene derivatives to form excimers is well-documented and is a key feature of their photophysical behavior in concentrated solutions or in the solid state.

Fluorescence Lifetime Measurements

The fluorescence lifetime of an excited state is a critical parameter in understanding its photophysical behavior. For anthracene and its derivatives, these lifetimes are sensitive to the molecular environment and substitution patterns.

In a study involving N,N'-dianthracen-n-ylurea derivatives, where n = 1, 2, and 9, all derivatives, including the 9-anthryl derivative (9DAU), exhibited multiple fluorescence lifetime components even at low concentrations of 10⁻⁶ M. scispace.com This complexity suggests the presence of multiple emitting species or conformations in solution.

For anthrylacrylic ester, fluorescence decays monitored at emission maxima of 400 nm and 480 nm showed bi-exponential behavior. The lifetimes were found to be in the range of 0.97–7.1 ns for the 400 nm band and 0.34–7.23 ns for the 480 nm band, depending on the solvent. scirp.org The average lifetime in many solvents for the 480 nm emission was between 1.64 ns and 2.76 ns, while for the 400 nm emission, it ranged from 3.61 ns to 6.30 ns. scirp.org The significant difference between the two decay components points to the existence of two distinct emitting species or a single species decaying from two different excited states. scirp.org

Excited State Dynamics

Singlet and Triplet Excited State Energies

The energies of the singlet (S₁) and triplet (T₁) excited states are fundamental to the photochemistry of a molecule, dictating the pathways for energy dissipation. The energy difference between these states is a key factor in processes like intersystem crossing. youtube.comreading.ac.uk

In a bichromophoric system where an anthracene moiety is linked to a tetraphenylporphyrin (B126558) (TPP) group, the triplet energy of 9-methylanthracene (B110197) is reported as 1.79 eV. uc.pt In another study on perylenebisimide (PBI) derivatives fused with an anthryl moiety, the triplet state energy (ET1) was determined to be between 1.48 and 1.56 eV. nih.gov These values are crucial for predicting and understanding energy transfer processes. The energy levels can be arranged in diagrams to visualize potential deactivation pathways, including electron transfer, based on the redox potentials of the involved chromophores. uc.pt

Intersystem Crossing and Triplet State Yields

Intersystem crossing (ISC) is a photophysical process involving a transition from a singlet excited state to a triplet excited state of lower energy. youtube.com The efficiency of this process, known as the triplet quantum yield (ΦT), is critical for applications that rely on triplet states, such as photodynamic therapy and photon upconversion. reading.ac.uktudublin.ie

Achieving efficient ISC in heavy-atom-free organic molecules can be challenging. nih.gov However, structural modifications can enhance this process. For instance, creating twisted π-conjugation frameworks in perylenebisimide (PBI) derivatives by fusing them with anthryl moieties has been shown to promote efficient ISC. nih.gov These twisted PBI derivatives exhibit singlet oxygen quantum yields (ΦΔ), an indirect measure of triplet yield, as high as 85%. nih.gov The ISC in these systems is facilitated by increased spin-orbit coupling between the S₁ and T₁/T₂ states and takes place on a nanosecond timescale (e.g., 3.7 ns). nih.gov

In contrast, intramolecular quenching of anthracene fluorescence in some bichromophoric systems is not always accompanied by an increase in ISC efficiency. rsc.org For example, in a series of ω-(9-anthryl)propiophenones, the quenching of anthracene fluorescence was linked to intramolecular charge separation rather than an enhanced population of the anthracene triplet state. rsc.org Similarly, studies on (E)-1-(9-anthryl)-2-(4-nitrophenyl)ethene have shown that fluorescence quenching by amines correlates with a decrease in both photoisomerization and intersystem crossing yields. researchgate.net

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. This process is central to the function of many biological and chemical systems. The 9-anthryl group can act as an electron acceptor in such processes.

In flexible donor-bridge-acceptor systems, such as those with a 4-N,N-dimethylaniline donor and a 9-anthryl acceptor (D-(CH₂)n-A), the efficiency and dynamics of PET are highly dependent on the solvent polarity and the length of the bridge. osti.govnih.gov In these systems, photoexcitation leads to the formation of radical ion pairs, which can exist as either compact, contact radical ion pairs (CRIPs) or extended, solvent-separated radical ion pairs (SSRIPs). osti.govnih.gov In polar solvents (dielectric constant > 10), a significant fraction of these ion pairs exist as SSRIPs, indicating that electron transfer can occur over large distances. osti.govnih.gov

The study of (E)-9-(4-nitrostyryl)anthracene (An-NO₂) with N,N-diethylaniline (DEA) as an electron donor in a non-polar solvent showed that the PET process leads to the formation of long-lived charge-separated states. ias.ac.in The extended π-conjugation of the An-NO₂ acceptor allows for efficient delocalization of the negative charge, stabilizing the resulting radical anion and slowing down the back electron transfer process by approximately two orders of magnitude compared to anthracene itself. ias.ac.in

In macrocyclic systems containing both a 9-anthracenylmethyl group and an electron-donating group like 4-dimethylaminobenzyl (DMAB), rapid intramolecular PET quenching of the anthracene fluorescence is observed. acs.org The efficiency of this quenching can be controlled by the protonation state of amine donors or by complexation with metal ions like Zn(II), which deactivates the amine donors towards PET. acs.org

Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular charge transfer (ICT) is a process where photoexcitation of a molecule containing both an electron-donating and an electron-accepting moiety leads to a significant redistribution of electron density, forming a state with a large dipole moment.

In molecules where an anthryl group is linked to an electron donor, such as N,N-dimethylaniline, the formation of an ICT state can occur upon excitation. The geometry of this ICT state can be influenced by the molecular conformation. For instance, in a donor-bridge-acceptor dyad with a 9-anthryl group, different solid-state conformations (axial vs. equatorial) can be captured, providing insight into the structure of the ICT state. aip.org

The solvent polarity plays a crucial role in the dynamics of ICT states. In bichromophoric ω-(9-anthryl)ketones, the deactivation of the excited anthracene chromophore is strongly dependent on solvent polarity and temperature, which is attributed to an intramolecular charge-separation reaction. rsc.org This dependence is not observed in the corresponding monochromophoric anthracene reference compounds, highlighting the importance of the linked ketone group in facilitating ICT. rsc.org

Studies on perylenebisimide (PBI) derivatives fused with anthryl moieties have revealed ultrafast ICT processes occurring on a sub-picosecond to nanosecond timescale (0.9 ps to 3.7 ns) following photoexcitation. nih.gov This ICT process is a key step in the subsequent excited-state dynamics of these molecules, including intersystem crossing to the triplet state. nih.gov

Energy Transfer Processes

Energy transfer is a non-radiative process where an excited-state donor molecule transfers its electronic excitation energy to an acceptor molecule. The 9-anthryl chromophore is frequently used in studies of energy transfer, often acting as an energy acceptor.

For efficient energy transfer to occur, there must be spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. worldscientific.com Acenaphthyl and 9-anthryl chromophores are a suitable donor-acceptor pair for such studies. worldscientific.com In engineered polymers containing acenaphthylene (B141429) (ACE) as the donor and a terminal 9-anthryl group as the acceptor, photoexcitation of the ACE units results in highly efficient energy transfer, leading to predominant fluorescence from the anthryl trap site. worldscientific.com

In another bichromophoric system, where anthracene is covalently linked to a tetraphenylporphyrin (TPP) through a sulfonamide bridge, energy transfer occurs from the anthracene moiety to the TPP group. uc.pt Excitation of the anthracene part of the molecule leads to emission from the TPP, demonstrating efficient singlet-singlet energy transfer. uc.pt Similarly, energy transfer from the triplet state of anthracene to the lower-lying triplet state of TPP is also observed. uc.pt

Föster Resonance Energy Transfer (FRET) Mechanisms

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two light-sensitive molecules, a donor chromophore and an acceptor chromophore. wikipedia.org The donor, initially in its electronic excited state, can transfer energy to the acceptor via non-radiative dipole-dipole coupling. wikipedia.org The efficiency of this energy transfer is acutely dependent on the distance between the donor and acceptor, varying inversely with the sixth power of their separation, which makes FRET a "spectroscopic ruler" for measuring nanoscale distances. libretexts.orgwikipedia.org

Key requirements for FRET to occur include:

The distance between the donor and acceptor must be within the Förster distance (typically 1-10 nm), the distance at which FRET efficiency is 50%. wikipedia.org

There must be spectral overlap between the donor's fluorescence emission spectrum and the acceptor's absorption spectrum. wikipedia.org

The transition dipole moments of the donor and acceptor must have a favorable relative orientation. wikipedia.org

Anthracene chromophores are often utilized in FRET systems as either energy donors or acceptors due to their well-defined absorption and emission spectra. In one study, an anthracene derivative was used as a donor in a FRET pair with a BODIPY derivative as an acceptor. nih.gov The system exhibited an energy transfer efficiency exceeding 99%, calculated based on a Förster distance of 67.1 Å. nih.gov This high efficiency was evident from the strong emission of the acceptor even when the donor was preferentially excited. nih.gov

In another configuration, FRET was investigated between oligofluorenes as donors and an anthracene derivative as the acceptor. ep2-bayreuth.de The rate of energy transfer was found to be dependent on the concentration of the acceptor and the distance between the donor and acceptor molecules. ep2-bayreuth.de This study highlights how anthracene derivatives can act as effective energy sinks in blended material systems.

FRET involving anthracene derivatives has also been observed in biological contexts. For example, studies have demonstrated FRET between the intrinsic tryptophan residues of bovine serum albumin (BSA), which act as donors, and various anthracene-based dyes serving as acceptors. rsc.org The efficiency of this energy transfer was influenced by the electronic and structural properties of the anthracene derivatives, with those containing strong electron-withdrawing groups showing better energy-accepting capabilities. rsc.org

Table 2: Examples of FRET Systems Involving Anthracene Chromophores

| Donor | Acceptor | System Details | Key Finding | Reference |

|---|---|---|---|---|

| Anthracene derivative (AMMA) | Naphthalimide derivative (NMMA) | Copolymerized within nanoparticles for sequential energy transfer. | Demonstrated nanophotonic control over FRET efficiency. | rsc.org |

| 9,10-bis(phenylethynyl)anthracene (B116448) derivative (An) | BODIPY derivative (BP) | Covalently linked donor-acceptor pair. | Energy transfer efficiency exceeded 99% with a calculated Förster distance of 67.1 Å. | nih.gov |

| Tryptophan residues in Bovine Serum Albumin (BSA) | Anthracene-dicyanoaniline derivative (ANTDCA) | Study of protein-dye interactions. | ANTDCA acted as an efficient FRET acceptor; energy transfer was influenced by the dye's electronic structure. | rsc.org |

| Oligofluorene (D3, D5, D7) | Anthracene derivative (AD) | Blended thin films. | FRET rates were dependent on acceptor concentration and donor-acceptor distance. | ep2-bayreuth.de |

Photochemical Transformations of 9 Anthryl Acetate Systems

Photoisomerization Studies

Photoisomerization represents a fundamental class of photochemical reactions where light induces a change in the isomeric form of a molecule. In systems related to 9-anthryl acetate (B1210297), particularly anthracene-acrylic esters, this process is highly specific and efficient.

Mechanistic Aspects of Photoisomerization

The mechanism of E/Z isomerization in these systems is dependent on the excitation method. Fluorescence data from studies on 9-anthraceneacrylic esters indicate that the direct E-to-Z isomerization proceeds through a charge-transfer or polar singlet excited state. oup.comoup.com This is supported by fluorescence studies showing that a highly polarized or charge-transfer nature of the singlet excited state is involved in the E-to-Z isomerization process. researchgate.net

In contrast, the triplet-sensitized Z-to-E isomerization follows a different pathway. The high quantum yield observed in this process suggests that a "quantum chain" process is operational, where one photon can induce the isomerization of multiple molecules. oup.comoup.comresearchgate.net The isomerization can be interpreted as occurring via an adiabatic process in the triplet excited state. researchgate.net The choice between the singlet and triplet pathway dictates the direction of the isomerization, allowing for selective formation of either the E or Z isomer. researchgate.net

Photocycloaddition Reactions

Anthracene (B1667546) and its derivatives are well-known for undergoing [4+4] photocycloaddition reactions, forming dimers when exposed to UV light. This photoreactivity is a cornerstone of their use in developing photoresponsive materials.

[4+4] Photodimerization and its Reversibility

Anthracene undergoes an intermolecular [4π+4π] photocycloaddition reaction upon irradiation with UV light, typically around 350-365 nm. scispace.comrsc.org This process, known as photodimerization, results in the formation of a dimer by creating covalent bonds at the 9 and 10 positions of the two anthracene rings. rsc.orgresearchgate.net A key feature of this reaction is its reversibility; the photodimer can be dissociated back to the original monomer units by irradiation with shorter wavelength UV light (< 300 nm) or by heating. scispace.comrsc.org

The photodimerization of 9-substituted anthracenes typically leads to the formation of the head-to-tail (h-t) photodimer due to steric hindrance from the substituents. researchgate.netscispace.com However, in the case of (9-anthryl)methyl acetate, irradiation in dichloromethane (B109758) results in a mixture of both head-to-head (h-h) and head-to-tail (h-t) photodimers in a 1-to-4 ratio. scispace.com This reversible reaction has been widely studied for applications such as the photochemical cross-linking of polymers containing anthracene moieties. scispace.comresearchgate.net

| Reaction | Conditions | Product(s) | Reversibility | Reference |

|---|---|---|---|---|

| [4+4] Photodimerization | UV light (λ > 300 nm) | Dimer | Yes (Heat or UV < 300 nm) | scispace.comrsc.org |

| (9-anthryl)methyl acetate Dimerization | UV light (~350 nm) in CH2Cl2 | Head-to-head and Head-to-tail dimers (1:4 ratio) | Thermally labile h-h products | scispace.com |

Influence of Acetate Group on Photodimerization Kinetics and Yield

The nature of the substituent at the 9-position significantly influences the photodimerization process. The presence of an acetate group, as in (9-anthryl)methyl acetate, can alter the typical head-to-tail selectivity. scispace.com It is proposed that non-bonding attractive interactions, such as dipole-dipole interactions involving the substituent, can allow the head-to-head orientation to compete with the sterically favored head-to-tail arrangement. scispace.com

Photoreactivity in the Presence of Quenchers and Reactive Species

The photochemical behavior of 9-anthryl acetate and related compounds can be significantly altered by the presence of other chemical species that can act as quenchers or reactants.

One of the most significant reactions involves molecular oxygen. In the presence of air and light, anthracene derivatives can produce singlet oxygen. nih.gov This highly reactive species can then combine with another ground-state anthracene molecule to form an endoperoxide (EPO). nih.govplos.org This reaction represents a photodegradation pathway for many anthracene compounds. plos.orgresearchgate.net In some cases, the formation of the endoperoxide is the primary photochemical process, especially when dimerization is sterically hindered. plos.org

The fluorescence and photoreactivity of anthracene derivatives can also be quenched by other molecules. For example, the fluorescence of (E)-1-(9-anthryl)-2-(4-nitrophenyl)ethene is quenched by various amines and alcohols. researchgate.net This quenching, which follows a Stern-Volmer relationship, correlates with a decrease in the yields of photoisomerization and intersystem crossing. researchgate.net The mechanism for quenching by amines is suggested to be a charge-transfer interaction, while for alcohols, it involves hydrogen bonding. researchgate.net In a different system, the dimerization quantum yield of an N,N'-di(9-anthryl)urea derivative was found to be reduced by the addition of tetrabutylammonium (B224687) acetate, which interferes with the intermolecular hydrogen bonding necessary for the aggregation that precedes dimerization. scispace.comnih.gov

| Species | Anthracene System | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Oxygen (air) | Anthracene derivatives | Formation of endoperoxides | Reaction with photosensitized singlet oxygen | nih.govplos.org |

| Amines, Alcohols | (E)-1-(9-anthryl)-2-(4-nitrophenyl)ethene | Fluorescence quenching, reduced photoisomerization | Charge-transfer (amines), H-bonding (alcohols) | researchgate.net |

| Tetrabutylammonium acetate | N,N'-di(9-anthryl)urea | Reduced photodimerization quantum yield | Dissociation of aggregates required for dimerization | scispace.comnih.gov |

Quenching Mechanisms of Anthracene Fluorescence

The fluorescence of anthracene and its derivatives, including 9-anthryl acetate, is a well-studied phenomenon characterized by emission from an electronically excited singlet state. However, this fluorescence can be diminished or "quenched" through various intermolecular and intramolecular processes. The specific quenching mechanism is often dependent on the molecular environment, such as solvent polarity and the concentration of the fluorophore.

One primary mechanism for fluorescence quenching in anthracene systems is the formation of excimers. An excimer is an excited-state dimer that forms between an excited molecule and a ground-state molecule of the same species. This process is particularly prevalent at higher concentrations where molecules are in closer proximity. The formation of excimers is often driven by π-π stacking interactions between the planar anthracene rings. researchgate.netscispace.com These excimers typically have lower energy than the excited monomer and often decay to the ground state non-radiatively or via a red-shifted emission, leading to a decrease in the characteristic monomer fluorescence. researchgate.net For instance, studies on N,N'-dianthracen-9-ylurea (9DAU) have shown a concentration dependence on its fluorescence spectra, indicating intermolecular interactions in the excited state. scispace.com

Another significant quenching pathway, especially for anthracene derivatives with suitable substituents, is photoinduced electron transfer (PET). In this process, an electron is transferred from a donor part of the molecule (or an external molecule) to an acceptor part in the excited state. For example, in pyridinium-substituted 9-vinylanthracene, it has been proposed that intramolecular electron transfer from the anthracene moiety to the pyridinium (B92312) acceptor can occur, leading to fluorescence quenching. acs.org This PET reaction is often more favorable in polar solvents which can stabilize the resulting charge-separated species. acs.org This intermediate can then undergo non-radiative deactivation or a rapid back electron transfer to the ground state. acs.org

Furthermore, interactions with external molecules, known as quenchers, can also deactivate the excited state of anthracene derivatives. This can occur through various mechanisms, including charge-transfer interactions and hydrogen bonding. Studies on (E)-1-(9-anthryl)-2-(4-nitrophenyl)ethene have shown that its fluorescence can be quenched by aliphatic and aromatic amines through a charge-transfer interaction, and by alcohols via hydrogen-bonding phenomena. researchgate.net The efficiency of this quenching is related to the ionization potential of the amine or the acidity of the alcohol. researchgate.net

Photochemical Reactions with Reactive Oxygen Species (e.g., Singlet Oxygen)

Anthracene and its derivatives are known to be reactive towards various reactive oxygen species (ROS), most notably singlet oxygen (¹O₂). Singlet oxygen is an electronically excited state of molecular oxygen and is a powerful oxidizing agent. The reaction between an anthracene moiety and singlet oxygen is a classic example of a photosensitized oxidation. ajol.info Typically, a photosensitizer absorbs light and transfers its energy to ground-state triplet oxygen (³O₂), converting it to the highly reactive singlet state (¹O₂). mdpi.com This generated singlet oxygen can then react with the anthracene ring system.

The primary photochemical reaction between anthracene derivatives and singlet oxygen is a [4+2] cycloaddition, which is a type of Diels-Alder reaction. researchgate.netnih.gov In this reaction, the anthracene ring acts as the diene, specifically reacting across the central 9 and 10 positions, and the singlet oxygen acts as the dienophile. researchgate.net This reaction is highly efficient and leads to the formation of a specific product, an endoperoxide. researchgate.net

The reactivity of anthracene derivatives towards singlet oxygen makes them useful as chemical traps or probes for detecting this transient species. mdpi.comresearchgate.net For example, 9,10-anthracenedipropionic acid (ADPA) is a water-soluble derivative that reacts rapidly and irreversibly with singlet oxygen to form its corresponding endoperoxide, resulting in the bleaching of its characteristic UV absorbance, which can be monitored spectrophotometrically. mdpi.comresearchgate.net An unprecedented photolysis reaction has been observed for anthracene derivatives with a -CH₂O-R group at the 9-position, where the molecule is first converted to an endoperoxide intermediate upon UV irradiation in the presence of air. researchgate.net

Endoperoxide Formation via [4+2] Cycloaddition

The hallmark reaction of 9-substituted anthracenes, such as 9-anthryl acetate, with singlet oxygen is the formation of a 9,10-endoperoxide (also referred to as a 9,10-epidioxyanthracene). This transformation occurs via a concerted [4+2] cycloaddition mechanism. researchgate.netnih.gov The central ring of the anthracene system is electron-rich and has the largest orbital coefficients at the C9 and C10 positions, making it an excellent diene for the Diels-Alder reaction with singlet oxygen. researchgate.net

The reaction can be depicted as follows:

An excited photosensitizer transfers energy to ground-state oxygen to produce singlet oxygen (¹O₂).

The ¹O₂ then approaches the plane of the anthracene ring.

A cycloaddition reaction occurs across the 9,10-positions of the anthracene, forming two new carbon-oxygen bonds and resulting in the bicyclic endoperoxide structure. researchgate.net

A key feature of many anthracene endoperoxides is their thermal lability. Upon heating, they can undergo a cycloreversion reaction, releasing the singlet oxygen and regenerating the original anthracene derivative. researchgate.netresearchgate.net This reversible trapping and release of singlet oxygen has led to the development of anthracene compounds as "singlet oxygen batteries". researchgate.net The stability of the endoperoxide and the temperature required for cycloreversion can be tuned by the substituents on the anthracene core. researchgate.netresearchgate.net For instance, the photo-oxidation of certain 9,10-diphenylanthracene (B110198) (DPA) derivatives leads to the formation of a 9,10-endoperoxide, which can revert to the parent anthracene upon heating. researchgate.net This reversible cycloaddition provides a mechanism to modify the optical properties of the material in situ. researchgate.net

Spectroscopic Characterization and Advanced Analytical Applications

Spectroscopic Techniques for Characterization

The structural integrity and purity of 9-anthryl acetate (B1210297) are paramount for its various applications. A suite of spectroscopic techniques is employed to comprehensively characterize this compound, each providing unique insights into its molecular architecture and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds, including 9-anthryl acetate. core.ac.uk It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Elucidation of Molecular Structure

Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the structure of 9-anthryl acetate. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the nuclei. sigmaaldrich.com